Enzymatic Potency: Vedroprevir (Ki = 410 pM) vs. GS-9256 (Ki = 89 pM) Against HCV GT1b NS3 Protease
In a direct head-to-head biochemical comparison under identical assay conditions, vedroprevir exhibited a Ki of 410 pM against genotype 1b NS3 protease, which is 4.6-fold less potent than GS-9256 (Ki = 89 pM). Across genotypes, vedroprevir showed Ki values of 39 nM against genotype 2a and 319 nM against genotype 3 proteases, compared to GS-9256 Ki values of 2.8 nM and 104 nM, respectively [1].
| Evidence Dimension | NS3 protease inhibition constant (Ki) |
|---|---|
| Target Compound Data | GT1b: Ki = 410 pM; GT2a: Ki = 39 nM; GT3: Ki = 319 nM |
| Comparator Or Baseline | GS-9256: GT1b Ki = 89 pM; GT2a Ki = 2.8 nM; GT3 Ki = 104 nM |
| Quantified Difference | GT1b: 4.6-fold less potent; GT2a: 13.9-fold less potent; GT3: 3.1-fold less potent |
| Conditions | In vitro biochemical steady-state enzyme kinetics assay |
Why This Matters
This quantitative Ki difference enables researchers to select the appropriate compound based on the required potency window for their specific experimental system.
- [1] Barauskas O, Corsa A, Wang R, Hluhanich S, Jin D, Hung M, et al. Binding kinetics, potency, and selectivity of the hepatitis C virus NS3 protease inhibitors GS-9256 and vedroprevir. Biochim Biophys Acta. 2014;1840(12):3292-8. View Source
